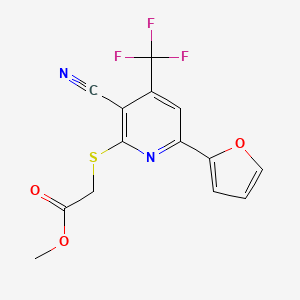

Methyl 2-((3-cyano-6-(furan-2-yl)-4-(trifluoromethyl)pyridin-2-yl)thio)acetate

Description

Methyl 2-((3-cyano-6-(furan-2-yl)-4-(trifluoromethyl)pyridin-2-yl)thio)acetate is a pyridine-based compound featuring a thioacetate ester linkage. The core pyridine ring is substituted with a cyano group at position 3, a trifluoromethyl group at position 4, and a furan-2-yl moiety at position 4.

Properties

IUPAC Name |

methyl 2-[3-cyano-6-(furan-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F3N2O3S/c1-21-12(20)7-23-13-8(6-18)9(14(15,16)17)5-10(19-13)11-3-2-4-22-11/h2-5H,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGCFORFMXYNDCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CSC1=C(C(=CC(=N1)C2=CC=CO2)C(F)(F)F)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F3N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((3-cyano-6-(furan-2-yl)-4-(trifluoromethyl)pyridin-2-yl)thio)acetate typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors such as aldehydes and nitriles.

Introduction of the Furan Ring: The furan ring is often introduced via a cyclization reaction, where a suitable diene reacts with an electrophile.

Addition of the Trifluoromethyl Group: The trifluoromethyl group is usually added through a nucleophilic substitution reaction using reagents like trifluoromethyl iodide.

Thioester Formation: The final step involves the formation of the thioester linkage, which can be achieved by reacting the intermediate with methyl thioacetate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones.

Reduction: Reduction reactions can target the cyano group, converting it into an amine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.

Major Products

Oxidation: Furanones and other oxidized derivatives.

Reduction: Amines and reduced pyridine derivatives.

Substitution: Various substituted pyridine compounds depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, Methyl 2-((3-cyano-6-(furan-2-yl)-4-(trifluoromethyl)pyridin-2-yl)thio)acetate serves as a versatile intermediate for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in the development of new synthetic methodologies.

Biology

The compound’s potential biological activity is of interest in drug discovery. Its structure suggests it could interact with various biological targets, making it a candidate for the development of new pharmaceuticals, particularly in the areas of anti-inflammatory and anticancer research.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic effects. The trifluoromethyl group, in particular, is known to enhance the metabolic stability and bioavailability of drug candidates.

Industry

In the materials science industry, this compound can be used in the development of new materials with specific electronic or optical properties. Its unique structure allows for the design of polymers and other materials with tailored functionalities.

Mechanism of Action

The mechanism by which Methyl 2-((3-cyano-6-(furan-2-yl)-4-(trifluoromethyl)pyridin-2-yl)thio)acetate exerts its effects depends on its application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The cyano group and trifluoromethyl group can enhance binding affinity to biological targets, while the furan ring may facilitate interactions with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s uniqueness lies in its combination of electron-withdrawing (cyano, trifluoromethyl) and electron-donating (furan) substituents. Below is a comparative analysis with structurally related compounds from the evidence:

Table 1: Structural and Functional Comparison

*Calculated based on structural similarity to benzyl ester analog .

Key Findings from Comparative Analysis

Substituent Effects on Reactivity and Bioactivity: The trifluoromethyl group in the target compound enhances metabolic stability and lipophilicity compared to analogs with methoxy or morpholino substituents (e.g., compound 1d) .

Synthetic Accessibility: Thioacetate esters like the target compound are typically synthesized via nucleophilic substitution reactions using K₂CO₃ in DMF (as seen in for compound 1d) .

Physicochemical Properties: The methyl ester in the target compound likely offers improved solubility in polar solvents compared to bulkier benzyl or ethyl esters (e.g., ).

Therapeutic and Industrial Relevance :

- While the target compound lacks direct pharmacological data, its structural analogs are prominent in pesticide and medicinal chemistry (e.g., pyridine-thiazole hybrids in agrochemicals ).

Biological Activity

Methyl 2-((3-cyano-6-(furan-2-yl)-4-(trifluoromethyl)pyridin-2-yl)thio)acetate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 355.3 g/mol. Its structure features a pyridine ring with cyano and trifluoromethyl substituents, along with a furan moiety and a thioether linkage, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₂F₃N₃O₂S |

| Molecular Weight | 355.3 g/mol |

| CAS Number | 941252-85-3 |

| Physical State | Solid |

The biological activity of this compound is largely attributed to its interaction with specific molecular targets, such as enzymes and receptors involved in various signaling pathways. The presence of the thioether group enhances the compound's ability to form covalent bonds with target proteins, potentially leading to inhibition or modulation of their activity.

Antiviral Activity

Recent studies have highlighted the antiviral properties of compounds containing heterocycles similar to this compound. For instance, derivatives of pyridine and furan have shown significant activity against various viruses, including HIV and DENV (Dengue Virus). The efficacy of these compounds often correlates with their structural modifications.

Case Study:

In a study examining the antiviral potential of related compounds, it was found that certain derivatives exhibited EC50 values as low as against DENV, indicating potent antiviral activity .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Research indicates that similar pyridine-based compounds can induce apoptosis in cancer cells by targeting specific pathways involved in cell proliferation and survival.

Case Study:

A derivative demonstrated significant cytotoxicity against cancer cell lines, with IC50 values ranging from to , showcasing its potential as an anticancer agent .

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be influenced by various substitutions on the pyridine and furan rings. Notably:

- Cyano Group : Enhances electron-withdrawing properties, increasing reactivity towards nucleophiles.

- Trifluoromethyl Group : Improves lipophilicity and bioavailability.

- Furan Moiety : Contributes to the overall stability and interaction with biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.